N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine
Description
Thieno[2,3-d]pyrimidine Scaffold in Heterocyclic Chemistry
The thieno[2,3-d]pyrimidine scaffold represents a fundamentally important class of fused heterocyclic ring systems that occupy a central position in modern heterocyclic chemistry due to their structural relationship with naturally occurring purine bases. This scaffold can be structurally considered as adenine, the purine base found in both deoxyribonucleic acid and ribonucleic acid bioisosteres, establishing its biological relevance and chemical significance. The thieno[2,3-d]pyrimidine system exists in three distinct isomeric forms, with the [2,3-d] isomer being particularly notable for its synthetic accessibility and chemical versatility.
The heterocyclic classification of thieno[2,3-d]pyrimidines places these compounds within the broader category of nitrogen-containing heterocycles, specifically as bicyclic systems where a thiophene ring is fused to a pyrimidine ring. The structural architecture involves a sulfur-containing five-membered ring (thiophene) connected to a nitrogen-containing six-membered ring (pyrimidine), creating a rigid planar system that imparts unique electronic and steric properties to derivatives within this class. The fusion pattern in the [2,3-d] isomer specifically refers to the connection between positions 2 and 3 of the thiophene ring with the pyrimidine system, distinguishing it from other possible isomeric arrangements such as thieno[3,2-d]pyrimidines and thieno[3,4-d]pyrimidines.
The chemical properties of the thieno[2,3-d]pyrimidine scaffold are characterized by the presence of multiple reactive sites that enable diverse chemical modifications. The pyrimidine nitrogen atoms provide sites for protonation and metal coordination, while the thiophene sulfur atom contributes to the electronic properties of the system. The scaffold demonstrates remarkable synthetic tractability through modular three-step synthesis approaches that support chemical modification at each position on the heterocyclic core, making it an attractive platform for chemical library development. The electronic distribution within the fused system creates regions of varying nucleophilicity and electrophilicity, enabling regioselective substitution reactions that form the basis for structure-activity relationship studies.
Historical Evolution of Methyl-Substituted Thienopyrimidines
The historical development of methyl-substituted thienopyrimidines reflects the systematic exploration of substitution patterns aimed at optimizing chemical and biological properties within this heterocyclic framework. Early investigations into thieno[2,3-d]pyrimidine derivatives focused on establishing fundamental synthetic methodologies, with methyl substitutions emerging as particularly valuable modifications due to their influence on lipophilicity, metabolic stability, and molecular recognition properties. The evolution of synthetic approaches has demonstrated that methyl groups can be strategically introduced at various positions on both the thiophene and pyrimidine rings, with each substitution pattern conferring distinct chemical characteristics.
The development of 5,6-dimethyl substitution patterns represents a significant milestone in thienopyrimidine chemistry, as these positions correspond to the thiophene ring portion of the fused system. Research investigations have established that methylation at the 5 and 6 positions influences the electronic properties of the entire scaffold while maintaining synthetic accessibility through established synthetic routes. The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine derivatives typically involves starting materials such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, demonstrating the methodical approach to introducing methyl substitutions during the construction of the heterocyclic framework.
The progression toward N,N-dimethyl substitutions on the 4-amino position represents a more recent advancement in the field, reflecting sophisticated understanding of how nitrogen methylation affects molecular properties. The N,N-dimethylation pattern at the 4-position of the pyrimidine ring creates a tertiary amine functionality that significantly alters the basicity and hydrogen bonding characteristics compared to primary or secondary amine derivatives. Historical synthetic developments have shown that achieving the complete N,N,5,6-tetramethyl substitution pattern requires careful orchestration of synthetic sequences, often involving selective methylation reactions that avoid unwanted side reactions or competing substitution pathways.
The chronological development of analytical techniques has paralleled the synthetic evolution of methyl-substituted thienopyrimidines, with nuclear magnetic resonance spectroscopy becoming instrumental in characterizing complex substitution patterns. The distinctive chemical shifts observed for methyl groups in different chemical environments have enabled precise structural assignments and facilitated the development of structure-property relationships. Modern synthetic approaches have benefited from accumulated knowledge regarding the effects of methyl substitutions on reaction outcomes, leading to more efficient and selective synthetic protocols for accessing heavily methylated derivatives like N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine.
Academic Significance of N,N,5,6-Tetramethyl Substitution Patterns
The N,N,5,6-tetramethyl substitution pattern in thieno[2,3-d]pyrimidin-4-amine represents a chemically significant arrangement that has attracted considerable academic attention due to its unique structural features and potential applications in chemical research. The tetramethyl substitution pattern creates a highly methylated heterocyclic system that serves as an important model compound for understanding the effects of systematic methylation on heterocyclic properties. Academic investigations have focused on this compound as a representative example of how multiple methyl substitutions can be accommodated within the thieno[2,3-d]pyrimidine framework without compromising structural integrity or synthetic accessibility.
The molecular properties of this compound reflect the cumulative effects of its substitution pattern, with the compound exhibiting a molecular weight of 207.295 atomic mass units and a monoisotopic mass of 207.083018. The structural analysis reveals that the N,N-dimethylamino functionality at the 4-position creates a strongly electron-donating group that influences the electronic distribution throughout the heterocyclic system. Simultaneously, the 5,6-dimethyl substitutions on the thiophene ring contribute to increased lipophilicity and steric bulk around the fusion junction, creating a compound with distinctive physicochemical properties that distinguish it from less heavily substituted analogs.
Research applications of this compound have demonstrated its value as a synthetic intermediate and chemical probe in various academic investigations. The compound has been utilized in structure-activity relationship studies aimed at understanding how substitution patterns influence molecular recognition and binding properties. The presence of four methyl groups provides multiple sites for potential metabolic transformation, making this compound valuable for studying methylation effects on chemical stability and reactivity patterns. Academic research has also employed this compound in comparative studies examining how different substitution patterns within the thieno[2,3-d]pyrimidine series affect fundamental chemical properties such as basicity, lipophilicity, and electronic characteristics.
The synthetic accessibility of this compound has made it an important compound for methodological development in heterocyclic chemistry. Academic laboratories have used this compound to validate synthetic approaches for achieving complex substitution patterns, contributing to the broader understanding of regioselective methylation strategies in heterocyclic systems. The compound has also served as a benchmark for analytical method development, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry applications, where its well-defined substitution pattern provides clear spectroscopic signatures that facilitate structural confirmation.
Properties
IUPAC Name |
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-7(2)14-10-8(6)9(13(3)4)11-5-12-10/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDMPSHJDVETSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and methylating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research indicating cytotoxic activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine and related compounds:
*Calculated molecular weight based on formula C12H15N3S.
Key Structural and Functional Differences
Substituent Effects on the Amine Group
- N,N-Dimethyl vs. This may enhance membrane permeability but reduce target-binding specificity. Aryl-substituted amines (e.g., 4-methoxyphenyl in ) improve solubility via polar groups like methoxy, whereas bulky substituents (e.g., 2-thienylmethyl in ) introduce steric hindrance .
Ring Substitution Patterns
- 5,6-Dimethyl vs. Benzo-Fused Rings: Methyl groups at positions 5 and 6 (target compound) likely increase steric bulk without significantly altering ring electronics.
- Furo vs. Thieno Cores: Replacing sulfur with oxygen (furo[2,3-d]pyrimidines) reduces lipophilicity and may alter metabolic stability .
Physicochemical Properties
- Melting Points: Benzo-fused derivatives (e.g., 189–191°C in ) generally exhibit higher melting points than non-fused analogs due to increased molecular rigidity .
Biological Activity
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNS
- Molecular Weight : 207.30 g/mol
- CAS Number : 690684-98-1
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular signaling pathways. The compound interacts with specific molecular targets such as kinases and receptors, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit the activity of certain kinases by binding to their active sites or allosteric sites, which can alter downstream signaling pathways.
- Cellular Signaling Modulation : The compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, or apoptosis.
Anticancer Properties
Research indicates that this compound has significant cytotoxic activity against various cancer cell lines. For instance:
| Cell Line | Growth Inhibition (%) |
|---|---|
| MDA-MB-435 (Breast) | -31.02 |
| HepG2 (Liver) | Significant cytotoxicity observed |
This suggests its potential as an anticancer agent, particularly against breast cancer cells.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against certain microorganisms, although specific data on the spectrum of activity is limited.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
Q & A
Q. Table: Key Spectral Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 6H, N–CH₃), δ 2.5 (s, 6H, C5/C6–CH₃) | |
| IR | 1665 cm⁻¹ (C=N), 3250 cm⁻¹ (NH stretch) | |
| HRMS | m/z 262.12 ([M+H]⁺, calc. 262.13) |
Advanced: How can researchers optimize reaction pathways to address low yields in the cyclization step of this compound synthesis?
Methodological Answer:
Low yields in cyclization often stem from competing side reactions or incomplete precursor activation. Optimization strategies include:
- Precursor Modification: Introducing electron-withdrawing groups (e.g., nitro) to the thiophene ring enhances cyclization efficiency .
- Catalyst Screening: Transition metal catalysts (e.g., Pd(OAc)₂) improve Heck coupling efficiency in forming the pyrimidine core .
- Microwave-Assisted Synthesis: Reduces reaction time (2–4 hours vs. 24 hours) and improves yields by 15–20% .
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate before side product formation .
Case Study: Substituting acetic acid with trifluoroacetic acid (TFA) increased cyclization yield from 45% to 68% by enhancing protonation of the intermediate .
Advanced: What strategies are employed to resolve contradictory biological activity data for thieno[2,3-d]pyrimidine derivatives across different cellular models?
Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in cancer cell lines) require systematic validation:
Target Engagement Assays: Confirm binding to proposed targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Cellular Context Analysis: Account for differences in membrane permeability (e.g., P-glycoprotein expression in SKOV-3 vs. MDA-MB-435 cells) using efflux pump inhibitors .
Metabolic Stability Testing: Assess compound stability in cell culture media vs. plasma to identify degradation artifacts .
Example: this compound showed 10-fold lower IC₅₀ in Pgp-negative cells (38.6 nM) vs. Pgp-expressing cells (278 nM), highlighting efflux-mediated resistance .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in further derivatization?
Methodological Answer:
The electron-donating methyl groups at N,N,5,6 positions modulate reactivity:
- Nucleophilic Aromatic Substitution (SNAr): Methyl groups at C5/C6 deactivate the ring, requiring strong electrophiles (e.g., NO₂⁺) for nitration .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling at C2 is feasible with Pd catalysts but requires elevated temperatures (100°C) due to steric hindrance .
- Reductive Amination: The 4-amine reacts selectively with aldehydes (e.g., furfural) under mild conditions (rt, NaBH₃CN) to generate secondary amines .
Q. Table: Substituent Effects on Reactivity
| Position | Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| N,N | –CH₃ | Electron-donating | Reduces amine basicity |
| C5/C6 | –CH₃ | Steric hindrance | Slows electrophilic substitution |
Basic: What analytical methods are used to assess the purity and stability of this compound during storage?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (MeCN/H₂O gradient) detect impurities >0.1% .
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (typically >200°C) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Stability Data:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 7.4 (PBS) | N-demethylated analog | 14 days |
| Light exposure | Oxidized sulfone derivative | 7 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
